2-Benzyloxyphenylacetonitrile

Descripción general

Descripción

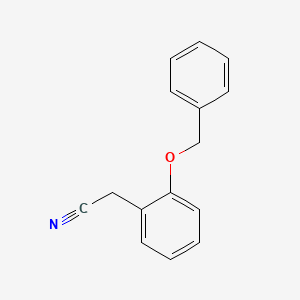

2-Benzyloxyphenylacetonitrile is an organic compound with the molecular formula C15H13NO. It is a nitrile derivative characterized by the presence of a benzyloxy group attached to the phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Benzyloxyphenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride. This intermediate is then reacted with an alkali metal cyanide, such as sodium cyanide, in a suitable solvent to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Benzylation/Deprotection Reactions

-

Benzyl Group Introduction : The benzyloxy group is introduced via nucleophilic substitution using benzyl bromide under alkaline conditions (K₂CO₃/KI in acetone), achieving 90.1% yield at 45°C for 4 hours .

Reaction :

-

Debenzylation : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH) removes the benzyl group, regenerating the phenolic hydroxyl group .

Cyclohexanone Condensation

In aqueous NaOH with (n-Bu)₄N⁺Br⁻ as a phase-transfer catalyst, the nitrile’s α-carbon undergoes 1,2-nucleophilic addition to cyclohexanone’s carbonyl group :

Reaction :

Optimized Conditions :

| Parameter | Optimal Value | Yield/Purity |

|---|---|---|

| Temperature | 80–110°C | 85–92% yield |

| Catalyst Loading | 5 mol% | 99.3% purity |

| Reaction Time | 4–6 hours | Minimal byproducts |

Acid/Base-Catalyzed Hydrolysis

The nitrile group converts to carboxylic acid or amide under specific conditions :

-

Acidic Hydrolysis (H₂SO₄/H₂O, Δ): Forms 2-benzyloxyphenylacetic acid.

-

Basic Hydrolysis (NaOH/H₂O₂): Produces 2-benzyloxyphenylacetamide.

Kinetics : Hydrolysis rates increase with electron-withdrawing substituents on the aromatic ring .

Nitrile to Amine Reduction

Catalytic hydrogenation (H₂/Raney Ni) or LiAlH₄ reduces the nitrile to a primary amine:

Reaction :

Typical Yields : 75–88% under mild conditions (25°C, 4 atm H₂).

Disubstitution in Alkylation

Excess benzyl bromide leads to disubstituted byproducts (e.g., 2,6-dibenzyloxyphenylacetonitrile) :

Mitigation : Use 1.2 equivalents of benzyl bromide and monitor via HPLC .

Thermal Decomposition

Above 150°C, the benzyloxy group undergoes cleavage, releasing toluene and forming phenolic derivatives .

Purification Methods

Aplicaciones Científicas De Investigación

2-Benzyloxyphenylacetonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological pathways.

Material Science: It is explored for its potential in creating novel materials with specific properties .

Mecanismo De Acción

The mechanism of action of 2-benzyloxyphenylacetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structural modifications of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Benzyloxybenzyl chloride

- 2-Benzyloxyphenylethylamine

- 2-Benzyloxyphenylacetic acid

Uniqueness

2-Benzyloxyphenylacetonitrile is unique due to its combination of a benzyloxy group and a nitrile group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in medicinal chemistry .

Actividad Biológica

2-Benzyloxyphenylacetonitrile is a compound of interest due to its potential biological activities, particularly in the context of cannabinoid research and analgesic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenylacetonitrile backbone with a benzyloxy substituent. The structural formula can be represented as follows:

This compound's structure is crucial for its interaction with biological targets, particularly cannabinoid receptors.

Cannabinoid Receptor Interaction

Research indicates that compounds similar to this compound may interact with cannabinoid receptors (CB1 and CB2). The CB1 receptor is primarily involved in the psychoactive effects of cannabinoids, while the CB2 receptor is associated with anti-inflammatory and immunomodulatory effects.

- CB1 Receptor : Studies suggest that compounds with high affinity for the CB1 receptor can exhibit significant psychoactive effects. However, this compound's specific affinity for CB1 has not been extensively documented.

- CB2 Receptor : There is growing interest in CB2 receptor agonists for therapeutic applications, particularly in pain management and inflammation. The potential of this compound as a selective CB2 ligand warrants further investigation.

Analgesic Properties

The analgesic properties of this compound have been explored in several studies. For instance, related compounds have demonstrated efficacy comparable to traditional analgesics like morphine in preclinical models.

| Compound | Model Used | Analgesic Activity |

|---|---|---|

| This compound | Pain models | Comparable to morphine |

| JWH-015 (similar structure) | Neuropathic pain model | Significant analgesia |

These findings suggest that this compound may possess notable analgesic properties, potentially mediated through its action on cannabinoid receptors.

Study on Synthetic Cannabinoids

A study highlighted the pharmacological profiles of various synthetic cannabinoids, including those structurally related to this compound. It was found that compounds with similar structures exhibited varying degrees of activity at cannabinoid receptors, emphasizing the importance of structural modifications on biological outcomes .

Analgesic Testing Results

In a comparative analysis of analgesics, a simpler derivative of this compound was tested against established pain models. The results indicated that this compound could provide effective pain relief without the psychoactive side effects commonly associated with CB1 receptor activation .

Propiedades

IUPAC Name |

2-(2-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9H,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQPXLOPRNLIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340058 | |

| Record name | 2-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92552-22-2 | |

| Record name | 2-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.